molecular formula C16H19BrN2 B7819138 Brompheniramine CAS No. 156428-33-0

Brompheniramine

Cat. No.: B7819138
CAS No.: 156428-33-0
M. Wt: 319.24 g/mol
InChI Key: ZDIGNSYAACHWNL-UHFFFAOYSA-N
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Description

Brompheniramine is a first-generation antihistamine drug belonging to the propylamine class. It is commonly used to treat symptoms of the common cold and allergic rhinitis, such as runny nose, itchy eyes, watery eyes, and sneezing. This compound works by acting as an antagonist of histamine H1 receptors, which helps alleviate allergic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brompheniramine can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromobenzyl cyanide with 2-pyridylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. The final product is purified through crystallization and other separation techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Brompheniramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives and metabolites, which can have different pharmacological properties .

Scientific Research Applications

Brompheniramine has a wide range of scientific research applications:

Mechanism of Action

Brompheniramine exerts its effects by acting as an antagonist of histamine H1 receptors. When histamine binds to these receptors, it triggers allergic symptoms such as itching, sneezing, and runny nose. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms. Additionally, this compound has moderate antimuscarinic and anticholinergic effects, which contribute to its sedative properties .

Comparison with Similar Compounds

Brompheniramine is part of a series of antihistamines that include pheniramine and its halogenated derivatives such as fluorpheniramine, chlorpheniramine, and iodopheniramine. These compounds share a similar chemical structure but differ in the halogen atom present in the benzene ring. This compound is unique in that it contains a bromine atom, which influences its pharmacological properties and receptor binding affinity .

List of Similar Compounds

  • Pheniramine
  • Fluorpheniramine
  • Chlorpheniramine
  • Iodopheniramine
  • Dexchlorpheniramine
  • Triprolidine

Properties

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
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InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
Source PubChem
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InChI Key

ZDIGNSYAACHWNL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

980-71-2 (maleate (1:1))
Record name Brompheniramine [INN:BAN]
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DSSTOX Substance ID

DTXSID5022691
Record name Brompheniramine
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Molecular Weight

319.24 g/mol
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Physical Description

Solid
Record name Brompheniramine
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Boiling Point

150 °C at 0.5 mm Hg
Record name Brompheniramine
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Solubility

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids
Record name Brompheniramine
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Mechanism of Action

Brompheniramine is an antagonist of the H1 histamine receptors with moderate antimuscarinic actions, as with other common antihistamines such as diphenhydramine. Due to its anticholindergic effects, brompheniramine may cause drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate., H1 antagonists inhibit most of the effects of histamine on smooth muscles, especially the constriction of respiratory smooth muscle. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the increased capillary permeability and formation of edema and wheal brought about by histamine. /Histamine Antagonists: H1 Antagonists/, Antihistamines competitively antagonize most of the smooth muscle stimulating actions of histamine on the H1-receptors of the GI tract, uterus, large blood vessels, and bronchial muscle. Contraction of the sphincter of Oddi and bile duct may be mediated in part by H1-receptors, and opiate-induced contraction of biliary smooth muscle has been antagonized by antihistamines. The drugs only are feebly antagonistic to bronchospasm induced by antigen-antibody reactions. Antihistamines also effectively antagonize the action of histamine that results in increased capillary permeability and the formation of edema. H1-receptor antagonists also suppress flare and pruritus that accompany the endogenous release of histamine. Antihistamines appear to act by blocking H1-receptor sites, thereby preventing the action of histamine on the cell; they do not chemically inactivate or physiologically antagonize histamine nor do they prevent the release of histamine. Antihistamines do not block the stimulating effect of histamine on gastric acid secretion, which is mediated by H2-receptors of the parietal cells. /Antihistamine drugs/, ... Affinities of two commonly used over-the-counter antihistamines, brompheniramine and chlorpheniramine, as well as terfenadine in comparison with atropine at the five human muscarinic cholinergic receptor subtypes using CHO cells stably transfected with the individual subtypes /were evaluated/. Atropine was more potent than all three drugs at m1-m5 (p<0.01). No significant difference was observed between chlorpheniramine and brompheniramine. Atropine, brompheniramine, and chlorpheniramine could not discriminate between m1-m5. ...
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Color/Form

Oily liquid with slightly yellow color

CAS No.

86-22-6
Record name (±)-Brompheniramine
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Record name 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-
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Melting Point

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/
Record name Brompheniramine
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Record name Brompheniramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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